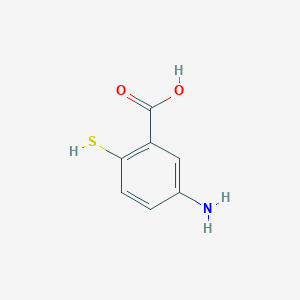
(1R,2S)-(-)-Ephedrine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-(-)-Ephedrine nitrate is a chiral organic compound derived from ephedrine, a naturally occurring alkaloid found in the Ephedra plant. It is known for its stimulant and decongestant properties. The nitrate form of (1R,2S)-(-)-Ephedrine is used in various chemical and pharmaceutical applications due to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-(-)-Ephedrine nitrate typically involves the nitration of (1R,2S)-(-)-Ephedrine. This process can be carried out by reacting (1R,2S)-(-)-Ephedrine with nitric acid under controlled conditions to form the nitrate salt. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-(-)-Ephedrine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate group back to the amine group.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ephedrine oxides, while reduction can regenerate the parent amine compound.
Scientific Research Applications
(1R,2S)-(-)-Ephedrine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, including its role as a stimulant and its interaction with adrenergic receptors.
Medicine: this compound is used in the development of pharmaceutical formulations for treating conditions such as asthma, nasal congestion, and hypotension.
Industry: It is employed in the manufacture of certain types of explosives and propellants due to its nitrate content.
Mechanism of Action
The mechanism of action of (1R,2S)-(-)-Ephedrine nitrate involves its interaction with adrenergic receptors in the body. It primarily acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and vasoconstriction. The compound’s effects are mediated through the activation of the adrenergic receptor pathways, which involve various molecular targets and signaling cascades.
Comparison with Similar Compounds
- (1R,2S)-(-)-Ephedrine hydrochloride
- (1R,2S)-(-)-Pseudoephedrine
- (1R,2S)-(-)-Norephedrine
Comparison: (1R,2S)-(-)-Ephedrine nitrate is unique due to its nitrate group, which imparts distinct chemical and pharmacological properties. Compared to (1R,2S)-(-)-Ephedrine hydrochloride, the nitrate form has different solubility and stability characteristics. (1R,2S)-(-)-Pseudoephedrine, while structurally similar, has a different stereochemistry, leading to variations in biological activity. (1R,2S)-(-)-Norephedrine, another related compound, lacks the methyl group present in ephedrine, resulting in different pharmacokinetic and pharmacodynamic profiles.
Properties
CAS No. |
81012-98-8 |
|---|---|
Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium;nitrate |
InChI |
InChI=1S/C10H15NO.NO3/c1-8(11-2)10(12)9-6-4-3-5-7-9;2-1(3)4/h3-8,10-12H,1-2H3;/q;-1/p+1/t8-,10-;/m0./s1 |
InChI Key |
YDPBNMQMBUZCNA-GNAZCLTHSA-O |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.[N+](=O)(O)[O-] |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[NH2+]C.[N+](=O)([O-])[O-] |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[NH2+]C.[N+](=O)([O-])[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


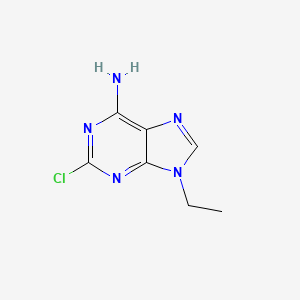
![2,3-Dihydrothiopyrano[2,3-b]indol-4(9H)-one](/img/structure/B3358511.png)
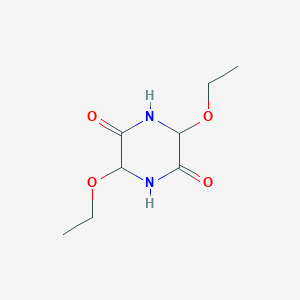
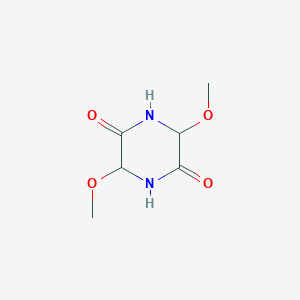
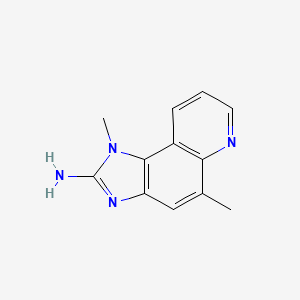
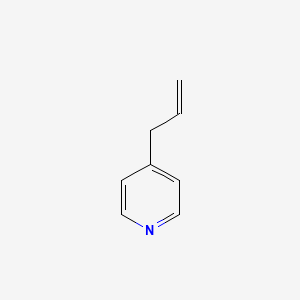
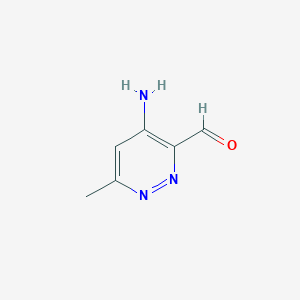
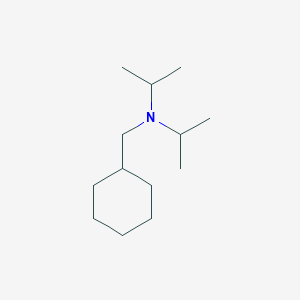
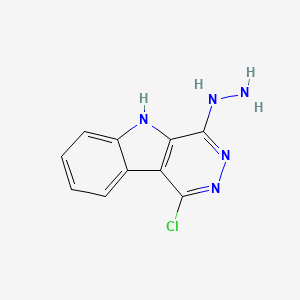
![1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358569.png)

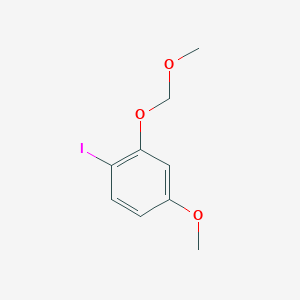
![1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358619.png)
